molecular formula C20H18N4O3S B2758309 1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea CAS No. 1788784-83-7

1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea

Cat. No. B2758309
CAS RN: 1788784-83-7
M. Wt: 394.45
InChI Key: OJWRQDSNRUKYNL-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea, also known as DTI-015, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.

Scientific Research Applications

Synthesis and Characterization

A study conducted by Hossain et al. (2018) focused on the synthesis and characterization of imidazole derivatives, exploring their spectroscopic properties and reactivity using computational and experimental approaches. This research provides a foundational understanding of the chemical and physical properties of similar compounds (Hossain et al., 2018).

Biological Activity

Another aspect of research into these compounds involves examining their biological activities. Esteves-Souza et al. (2006) synthesized a series of urea and thiourea derivatives to evaluate their cytotoxic effects and potential inhibitory activity against DNA topoisomerases, highlighting the anticancer potential of these compounds (Esteves-Souza et al., 2006).

Antimicrobial and Antioxidant Activities

Smitha et al. (2018) investigated the antimicrobial and antioxidant activities of novel imidazole derivatives, demonstrating the potential of these compounds in combating microbial infections and oxidative stress (Smitha et al., 2018).

Corrosion Inhibition

Mistry et al. (2011) explored the corrosion inhibition performance of triazinyl urea derivatives, indicating the utility of these compounds in protecting metals against corrosion, which is significant for industrial applications (Mistry et al., 2011).

Optical and Electrochemical Properties

Research by Fakhree et al. (2020) on the synthesis and evaluation of polyaryl-substituted imidazoles bridged on enamine or urea moieties sheds light on the optical and electrochemical properties of these compounds, suggesting applications in materials science (Fakhree et al., 2020).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-26-17-9-5-8-15(18(17)27-2)22-19(25)21-14-7-4-3-6-13(14)16-12-24-10-11-28-20(24)23-16/h3-12H,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWRQDSNRUKYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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